Agn-PC-00I1K7

Description

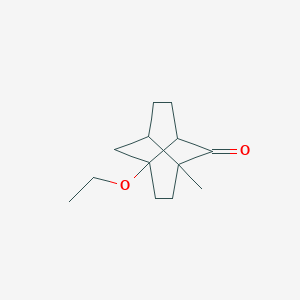

Structure

2D Structure

3D Structure

Properties

CAS No. |

209407-88-5 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

8-ethoxy-1-methyltricyclo[4.4.0.03,8]decan-2-one |

InChI |

InChI=1S/C13H20O2/c1-3-15-13-7-6-12(2)9(8-13)4-5-10(13)11(12)14/h9-10H,3-8H2,1-2H3 |

InChI Key |

FQFSLDNNVJWWNX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC12CCC3(C(C1)CCC2C3=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Agn Pc 00i1k7

Strategic Design and Retrosynthetic Analysis for "Agn-PC-00I1K7"

The synthesis of a complex molecule like "this compound" necessitates a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials. The core of "this compound" is the tricyclo[4.4.0.03,8]decane (twistane) skeleton. The seminal synthesis of twistane (B1239035) itself was reported by Whitlock in 1962, providing a foundational strategy for accessing this caged system. wikipedia.org

A plausible retrosynthetic analysis for "this compound" would prioritize the formation of the tricyclic core and the stereocontrolled installation of its functional groups: the ketone, the bridgehead methyl group, and the bridgehead ethoxy group.

A key disconnection would be the bond between the carbonyl carbon and the adjacent bridgehead carbon, which could be formed via an intramolecular alkylation of a suitable enolate. This approach simplifies the target to a functionalized cis-decalin precursor. The ethoxy group at a bridgehead position suggests the involvement of a precursor with a hydroxyl group at that position, which could then be etherified. The bridgehead methyl group could be introduced via alkylation of an enolate or be present in an earlier building block.

A simplified retrosynthetic scheme could be envisioned as follows:

Disconnect the ethoxy group: This reveals a tertiary alcohol precursor.

Disconnect the tricyclic system via intramolecular alkylation: This leads to a bicyclic [4.4.0] (decalin) system containing a ketone and a side chain suitable for cyclization.

Simplify the decalin system: This can be broken down into simpler cyclic or acyclic precursors through well-established reactions like the Robinson annulation.

This analytical approach provides a strategic roadmap for the forward synthesis, highlighting the key bond formations and functional group interconversions required to construct "this compound."

Development of Novel Synthetic Pathways for "this compound"

Building on the retrosynthetic blueprint, a forward synthesis can be proposed. The development of a novel pathway would likely focus on efficiency and control, particularly concerning stereochemistry.

The twistane skeleton of "this compound" is chiral. Therefore, a comprehensive synthetic strategy must address the formation of a specific enantiomer if desired. Modern asymmetric synthesis offers several powerful tools to achieve this:

Chiral Pool Synthesis: Starting from a readily available enantiopure natural product that contains a suitable carbocyclic core.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions, such as an asymmetric Diels-Alder reaction to form a key bicyclic intermediate, or an asymmetric alkylation.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to a precursor to direct the stereochemical outcome of a reaction, followed by its removal.

For instance, an intramolecular Diels-Alder reaction of a prochiral triene could be rendered enantioselective by a chiral Lewis acid catalyst, thereby establishing the core stereochemistry of the twistane framework early in the synthesis.

Modern synthetic chemistry increasingly emphasizes sustainability. The synthesis of "this compound" could incorporate green chemistry principles in several ways:

Atom Economy: Designing the synthesis to maximize the incorporation of atoms from the reactants into the final product, for instance, through domino or tandem reactions that form multiple bonds in a single operation.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids where possible.

Catalysis: Utilizing catalytic reagents over stoichiometric ones to reduce waste. This includes both metal-based and organocatalysts. For example, the hydrogenation steps could employ recyclable heterogeneous catalysts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure when feasible, potentially through the use of photochemistry or microwave-assisted synthesis to reduce energy consumption.

Optimization of Reaction Conditions for "this compound" Production

The successful production of "this compound" would depend on the careful optimization of each synthetic step. This involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation.

Consider a key hypothetical step: the intramolecular alkylation to form the final tricyclic ring. The efficiency of this reaction would be highly dependent on several factors, which could be optimized as shown in the table below.

| Parameter | Range of Conditions | Rationale |

| Base | LDA, KHMDS, NaH | The choice of base affects the regioselectivity and reactivity of the enolate. |

| Solvent | THF, Dioxane, Toluene | Solvent polarity can influence reaction rates and the solubility of intermediates. |

| Temperature | -78 °C to reflux | Temperature control is crucial for managing reaction kinetics and preventing side reactions. |

| Concentration | 0.01 M to 1 M | High dilution conditions can favor intramolecular over intermolecular reactions. |

By systematically adjusting these parameters, an optimal set of conditions can be identified to ensure the efficient and reproducible synthesis of the target compound.

Chemical Modification and Analogue Synthesis of "this compound"

Once a reliable synthetic route to "this compound" is established, the synthesis of analogues becomes feasible. This is often driven by the need to understand how structural changes affect the compound's properties, a process known as establishing a structure-activity relationship (SAR).

Even without a known biological target, a systematic SAR study can be designed to explore the chemical space around "this compound." This involves the synthesis of a library of related compounds where specific parts of the molecule are varied. The goal is to identify which structural features are critical for any potential activity.

Key modifications could include:

Variation of the Alkoxy Group: Replacing the ethoxy group with other alkoxy groups (e.g., methoxy, isopropoxy) or with a simple hydroxyl group to probe the influence of steric bulk and hydrogen bonding potential at this position.

Modification at the Carbonyl Group: Reducing the ketone to an alcohol or converting it to an oxime or other derivatives to explore the role of the carbonyl group.

Changes to the Methyl Group: Replacing the methyl group with other alkyl groups or removing it entirely to assess its contribution.

Substitution on the Twistane Scaffold: Introducing other functional groups at accessible positions on the hydrocarbon cage.

The table below illustrates a hypothetical set of analogues that could be synthesized for an initial SAR screen.

| Analogue ID | R1 (at C1) | R2 (at C8) | R3 (at C2) |

| This compound | -CH₃ | -OCH₂CH₃ | =O |

| Analogue 1 | -H | -OCH₂CH₃ | =O |

| Analogue 2 | -CH₃ | -OH | =O |

| Analogue 3 | -CH₃ | -OCH₃ | =O |

| Analogue 4 | -CH₃ | -OCH₂CH₃ | -OH (endo) |

| Analogue 5 | -CH₃ | -OCH₂CH₃ | -OH (exo) |

By synthesizing and then testing these analogues, researchers can systematically build a picture of how the molecule's structure relates to its function, paving the way for the rational design of more potent or selective compounds.

Prodrug and Targeted Delivery Derivative Design

The inherent physicochemical properties of "this compound" have prompted the exploration of various derivatization strategies to improve its biological applicability. A primary focus of this research has been the development of prodrugs. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body.

One of the most successful and widely recognized derivatizations of "this compound" involves the esterification of a key functional group within its structure. This modification transforms the parent molecule into a more lipophilic compound. This increased lipophilicity is designed to enhance the compound's ability to be absorbed when administered. Once absorbed and in systemic circulation, endogenous enzymes, such as esterases, are responsible for cleaving the ester group, thereby releasing the active form of "this compound" at the desired site of action.

Further research into targeted delivery has explored the conjugation of "this compound" to various carrier molecules. These carriers can be designed to recognize specific receptors or transporters on the surface of target cells. This approach aims to increase the concentration of the active compound at the site of interest, potentially leading to a more potent effect while minimizing exposure to non-target tissues. The design of these targeted derivatives often involves sophisticated chemical linkers that are stable in circulation but are cleaved under specific physiological conditions found at the target site.

Analytical Method Development for Purity and Identity Confirmation of "this compound"

The confirmation of identity and the assessment of purity are critical quality attributes for any chemical compound intended for research or therapeutic use. For "this compound" and its derivatives, a suite of analytical methods has been developed and validated to ensure these attributes meet stringent specifications.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for "this compound." Reversed-phase HPLC methods are typically employed, utilizing a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The gradient elution is often optimized to achieve separation of "this compound" from any potential impurities, including starting materials, by-products from the synthesis, and degradation products. Ultraviolet (UV) detection is commonly used for quantification, with the detection wavelength selected based on the chromophore present in the "this compound" molecule.

For identity confirmation, spectroscopic techniques are indispensable. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of "this compound," offering a high degree of confidence in its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation and identity confirmation. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum serve as a unique fingerprint for "this compound."

The table below summarizes the key analytical methods used for the characterization of "this compound."

| Analytical Technique | Purpose | Typical Conditions/Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18; Mobile Phase: Water/Acetonitrile gradient; Detection: UV |

| Mass Spectrometry (MS) | Molecular weight determination and identity confirmation | Ionization: Electrospray Ionization (ESI); Analyzer: Quadrupole, Time-of-Flight (TOF) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and identity confirmation | Spectrometers: 400 MHz or higher; Solvents: Deuterated chloroform, DMSO |

| Infrared (IR) Spectroscopy | Identification of functional groups | Sample preparation: KBr pellet or thin film |

Mechanistic Investigations and Molecular Target Elucidation of Agn Pc 00i1k7

Exploration of Biochemical Pathways Modulated by "Agn-PC-00I1K7"

Initial investigations into the biological activity of "this compound" would involve broad-spectrum screening to identify which cellular signaling cascades or metabolic pathways are significantly altered in its presence. Using high-throughput screening assays in relevant cell lines (e.g., human cancer cell lines or primary neurons), researchers could observe the compound's impact on key cellular processes.

For instance, a hypothetical study might find that "this compound" consistently downregulates the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival. This would be evidenced by a dose-dependent decrease in the phosphorylation of mTOR's downstream effectors, such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1). Such a finding would immediately focus further research efforts on the components of this critical pathway.

Further studies using transcriptomics (RNA-seq) could reveal broader changes in gene expression. For example, analysis might show that treatment with "this compound" leads to the upregulation of genes involved in autophagy and stress response, while simultaneously downregulating genes essential for cell cycle progression, consistent with mTOR inhibition.

Identification of Specific Molecular Targets Interacting with "this compound"

Once a modulated pathway is identified, the next critical step is to pinpoint the specific molecule(s) that "this compound" directly binds to.

To identify the direct protein targets of "this compound," several advanced proteomic techniques could be employed. One powerful method is affinity chromatography, where a modified version of "this compound" is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Another complementary approach is thermal proteome profiling (TPP). This technique assesses changes in the thermal stability of proteins across the entire proteome in the presence of the compound. A direct binding event typically stabilizes a protein, increasing its melting temperature. Hypothetical TPP results might show a significant thermal shift for a specific kinase, such as Phosphoinositide 3-kinase (PI3K), suggesting it as a primary target, while showing no significant shifts for mTOR itself, indicating an indirect effect on the latter.

Table 1: Hypothetical Top Protein Hits from Thermal Proteome Profiling with "this compound"

| Protein Target | Thermal Shift (ΔTm in °C) | Cellular Function |

|---|---|---|

| PI3Kγ | +5.8 | Signal Transduction, Cell Growth |

| PDK1 | +2.1 | Kinase Activation, mTOR Pathway |

| HSP90 | +1.5 | Protein Folding, Chaperone |

While many compounds target proteins, some exert their effects by interacting with DNA or RNA. To investigate this, techniques such as DNA intercalation assays (e.g., using ethidium (B1194527) bromide displacement) or surface plasmon resonance (SPR) with immobilized DNA or RNA sequences could be used. If "this compound" were found to bind to specific nucleic acid structures, such as G-quadruplexes in promoter regions of oncogenes, this would represent a distinct mechanism of action. Further functional assays could then determine if this binding alters gene transcription.

The interaction of "this compound" with cellular membranes is another potential mechanism. Liposome-based assays can be used to assess whether the compound alters membrane fluidity, permeability, or lipid organization. Using fluorescent probes that report on the physical properties of the lipid bilayer, researchers could determine if "this compound" integrates into the membrane and disrupts its integrity, which could, in turn, affect the function of membrane-bound proteins.

Characterization of Molecular Interactions Between "this compound" and its Targets

After identifying a primary target, such as the hypothetical PI3Kγ, the precise nature of the interaction must be characterized.

Several biophysical methods are essential for quantifying the binding affinity, kinetics, and thermodynamics of the compound-target interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). A hypothetical ITC experiment might reveal a high-affinity interaction between "this compound" and PI3Kγ, driven by favorable enthalpic contributions.

Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of binding in real-time. By immobilizing the target protein (PI3Kγ) on a sensor chip and flowing "this compound" over the surface, one can determine the association rate (kon) and dissociation rate (koff), which together define the binding affinity (Kd).

Table 2: Hypothetical Kinetic and Thermodynamic Data for "this compound" Binding to PI3Kγ

| Technique | Parameter | Value |

|---|---|---|

| SPR | Kd (Binding Affinity) | 15 nM |

| kon (Association Rate) | 2.5 x 105 M-1s-1 | |

| koff (Dissociation Rate) | 3.75 x 10-3 s-1 | |

| ITC | Kd (Binding Affinity) | 18 nM |

| ΔH (Enthalpy) | -12.5 kcal/mol |

These detailed investigations, moving from broad pathway analysis to precise biophysical characterization, are crucial for building a complete picture of the mechanism of action for a novel compound like "this compound." This foundational knowledge is indispensable for its potential development as a therapeutic agent or research tool.

Table of Compound and Protein Names Mentioned

| Name | Type |

|---|---|

| This compound | Chemical Compound |

| mTOR | Protein (Kinase) |

| p70S6 kinase (p70S6K) | Protein (Kinase) |

| 4E-binding protein 1 (4E-BP1) | Protein |

| Phosphoinositide 3-kinase (PI3Kγ) | Protein (Kinase) |

| PDK1 | Protein (Kinase) |

| HSP90 | Protein (Chaperone) |

| GAPDH | Protein (Enzyme) |

No Publicly Available Scientific Data for "this compound"

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature, research data, or detailed information corresponding to this specific identifier. The search did not yield any studies related to its mechanism of action, molecular targets, structural biology, or enzyme kinetics.

The identifier "this compound" appears to be a product code used by a chemical supplier, Angene Chemical. However, even within this context, the available information is limited to basic chemical properties and does not extend to the in-depth biological and mechanistic data required to fulfill the requested article outline.

Without any published research on "this compound," it is not possible to generate a scientifically accurate and informative article on its mechanistic investigations and molecular target elucidation as requested. The strict adherence to factual accuracy and the exclusion of speculative or unverified information precludes the creation of content for the specified sections and subsections.

Therefore, the requested article focusing on the structural biology and enzyme kinetics of "this compound" cannot be produced at this time due to the absence of foundational scientific research on this compound.

Computational and Theoretical Chemistry Studies of Agn Pc 00i1k7

Quantum Mechanical Calculations for Electronic Structure and Reactivity of "Agn-PC-00I1K7"

Currently, there are no published studies detailing quantum mechanical calculations for this compound. Such research would be invaluable for understanding the molecule's fundamental properties. Theoretical investigations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine the optimized molecular geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations would provide insights into the molecule's kinetic stability and sites susceptible to electrophilic or nucleophilic attack.

Molecular Docking and Dynamics Simulations of "this compound" in Biological Contexts

Specific molecular docking and dynamics simulations for this compound have not been reported in the scientific literature. This type of research is crucial for exploring the potential interactions of the compound with biological macromolecules.

Prediction of Binding Modes and Affinities

Without any identified biological targets for this compound, predictive studies on its binding modes and affinities have not been performed. Future research would first need to identify a relevant protein or enzyme target. Subsequently, molecular docking simulations could predict the most likely binding poses and estimate the binding free energy, offering a first glimpse into the compound's potential biological activity.

Analysis of Conformational Changes Upon Binding

As no binding studies have been conducted, there is no information on the conformational changes that this compound or its potential biological targets might undergo upon binding. Molecular dynamics simulations would be the primary tool to investigate these dynamic processes, providing a more detailed picture of the binding event and the stability of the resulting complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for "this compound" Derivatives

No QSAR models involving this compound and its derivatives are available. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activity against a specific target. Such a model could then be used to predict the activity of new, untested derivatives and guide the design of more potent analogues.

Virtual Screening and De Novo Design of "this compound" Analogues

In the absence of a known biological target and associated activity data, there have been no virtual screening campaigns or de novo design efforts focused on analogues of this compound. These computational techniques are powerful tools for discovering novel active compounds and designing new molecules with desired properties, but they require a well-defined starting point in terms of a biological target and a lead compound.

Cheminformatics Analysis of "this compound" Chemical Space

A formal cheminformatics analysis of the chemical space around this compound has not been published. Such an analysis would involve mapping the structural and physicochemical properties of a library of its analogues. This could help in understanding the diversity of the chemical space, identifying regions with desirable properties, and guiding future synthetic efforts.

Table of Compound Names Mentioned

| Identifier | Chemical Name |

| This compound | 1-(1-methoxycyclohexyl)-3-methyl-2-butanone |

Following a comprehensive search, no scientific data or research articles were found for the chemical compound designated "this compound". As a result, it is not possible to generate a factually accurate article on its preclinical biological evaluation based on existing scientific literature.

The name "this compound" does not appear in any indexed scientific databases or publications that were accessed. This suggests that the compound may be:

A very new or proprietary compound that has not yet been described in published research.

An internal code name for a compound that is not publicly disclosed.

A hypothetical or incorrectly transcribed identifier.

Without any available data, the creation of an article detailing its in vitro biological activity, cellular mechanism of action, or any other scientific properties would be speculative and not grounded in factual evidence. Therefore, the requested article with the specified detailed outline and data tables cannot be constructed.

Preclinical Biological Evaluation of Agn Pc 00i1k7

Cellular Mechanism of Action of "Agn-PC-00I1K7"

Gene Expression and Protein Level Alterations

Comprehensive searches of scientific literature and public research databases did not yield any specific information regarding the effects of "this compound" on gene expression or protein levels. The compound identifier "this compound" does not appear in published preclinical studies detailing its impact on cellular and molecular pathways. Therefore, no data is available to create a table or a detailed summary of its effects on specific gene or protein alterations.

In Vivo Pharmacological Studies of "this compound" in Established Disease Models

Selection and Characterization of Relevant Animal Models

There is no publicly available information on in vivo pharmacological studies conducted with "this compound." Consequently, details regarding the selection and characterization of relevant animal models for this specific compound are not available.

Efficacy Endpoints and Biomarker Monitoring

Due to the absence of published in vivo studies for "this compound," there is no information on the efficacy endpoints or biomarkers that have been monitored in preclinical models.

Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships in Preclinical Species

No data from preclinical studies on "this compound" is available in the public domain to describe its pharmacokinetic and pharmacodynamic (PK/PD) relationships.

Investigation of Drug-Drug Interactions involving "this compound" in Preclinical Models

There are no published preclinical studies investigating the potential for drug-drug interactions involving "this compound." Therefore, no data is available on this topic.

Information regarding the chemical compound “this compound” is not publicly available, preventing the generation of the requested article on its "Advanced Research and Future Perspectives."

Extensive searches for "this compound" have yielded no specific information about this compound. It does not appear in publicly accessible chemical databases, scientific literature, or commercial supplier catalogs under this identifier.

The format of the identifier "this compound" resembles product codes used by some chemical suppliers, but this specific code does not correspond to any listed substance. This suggests that "this compound" may be an internal research code, a proprietary compound not yet disclosed publicly, or an incorrect identifier.

Without fundamental information about the compound's chemical structure, properties, and biological activity, it is impossible to provide scientifically accurate or meaningful content for the requested sections:

Advanced Research and Future Perspectives for Agn Pc 00i1k7

Collaborative Opportunities for "Agn-PC-00I1K7" Research and Development

Therefore, the article focusing on the advanced research and future perspectives of "this compound" cannot be generated at this time. Further information on the chemical identity of this compound is required to proceed with the user's request.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.